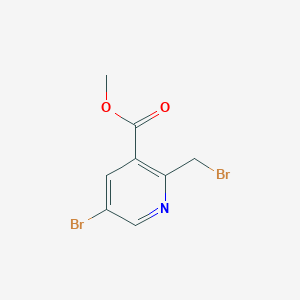

Methyl 5-bromo-2-(bromomethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUUMTSBLWWBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-(bromomethyl)nicotinate

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the availability of versatile, high-quality chemical building blocks. Methyl 5-bromo-2-(bromomethyl)nicotinate is one such pivotal intermediate. Its structure, featuring a pyridine core functionalized with two distinct bromine atoms at different positions and a methyl ester, presents multiple reaction sites. This allows for sequential and selective chemical modifications, making it an invaluable scaffold for the synthesis of a diverse range of pharmacologically active compounds. This guide provides a comprehensive technical overview of the synthesis, underlying mechanistic principles, and detailed characterization of this compound, tailored for researchers and professionals in the field of drug development.

Synthesis: The Wohl-Ziegler Bromination Approach

The most established and efficient method for the synthesis of this compound is the Wohl-Ziegler reaction. This method relies on the free-radical bromination of the benzylic methyl group of a suitable precursor, Methyl 5-bromo-2-methylnicotinate.

Causality Behind Experimental Choices

The selection of the Wohl-Ziegler bromination is strategic due to its high regioselectivity for allylic and benzylic positions over other potentially reactive sites, such as the aromatic ring itself. The reaction utilizes N-Bromosuccinimide (NBS) as the source of bromine radicals. A key aspect of this reaction's success is maintaining a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. This is achieved by the in-situ generation of Br₂ from NBS, which minimizes competing ionic addition reactions to the pyridine ring. The use of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), is crucial for the homolytic cleavage of the N-Br bond in NBS, thereby initiating the radical chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness under radical conditions; however, due to safety and environmental concerns, alternative solvents like acetonitrile or trifluorotoluene can be considered.

Reaction Mechanism: A Free-Radical Chain Process

The Wohl-Ziegler bromination proceeds through a well-established free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Caption: The free-radical chain mechanism of the Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established procedures.[1]

Materials:

-

Methyl 5-bromo-2-methylnicotinate

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of Methyl 5-bromo-2-methylnicotinate (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of dibenzoyl peroxide (0.05-0.1 eq).

-

The reaction mixture is heated to reflux under an inert atmosphere.

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow

Caption: Potential synthetic pathways utilizing the various reactive sites of the title compound.

Conclusion

This compound is a strategically important synthetic intermediate, the preparation of which is reliably achieved through a regioselective Wohl-Ziegler bromination. Its well-defined (though often predicted) spectroscopic signature allows for confident identification and quality control. The true value of this compound lies in its versatility as a building block, offering multiple avenues for chemical modification. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this intermediate opens the door to the efficient and innovative construction of novel therapeutic agents.

References

Sources

Deconstructing the Signature of a Novel Nicotinate: A Spectroscopic Guide to Methyl 5-bromo-2-(bromomethyl)nicotinate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is the bedrock of innovation. This guide provides an in-depth technical exploration of the spectroscopic characteristics of Methyl 5-bromo-2-(bromomethyl)nicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a robust predictive and interpretive framework. By understanding the "why" behind the expected data, researchers can confidently approach the characterization of this and similar molecules.

Introduction: The Importance of Spectroscopic Characterization

This compound possesses a unique arrangement of functional groups—a brominated pyridine ring, a methyl ester, and a bromomethyl substituent—that present a distinct spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations. This guide will dissect the expected spectroscopic data for this molecule, providing not just the anticipated values but also the underlying scientific reasoning.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | Doublet | 1H | H-6 (Pyridine Ring) | The proton at position 6 is deshielded by the adjacent nitrogen atom and the bromine at position 5. It will likely appear as a doublet due to coupling with the proton at position 4. |

| ~8.4 | Doublet | 1H | H-4 (Pyridine Ring) | The proton at position 4 is also deshielded by the nitrogen and will show coupling to the H-6 proton. |

| ~4.8 | Singlet | 2H | -CH₂Br | The methylene protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom. The signal is expected to be a singlet as there are no adjacent protons to couple with. |

| ~3.9 | Singlet | 3H | -OCH₃ (Ester) | The methyl protons of the ester group are in a relatively shielded environment and will appear as a sharp singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded. |

| ~153 | C-2 (Pyridine Ring) | The carbon atom attached to the bromomethyl group and adjacent to the nitrogen is significantly deshielded. |

| ~151 | C-6 (Pyridine Ring) | The carbon atom adjacent to the nitrogen is deshielded. |

| ~140 | C-4 (Pyridine Ring) | Aromatic carbon deshielded by the ring current and electronegative nitrogen. |

| ~125 | C-3 (Pyridine Ring) | The carbon bearing the ester group. |

| ~120 | C-5 (Pyridine Ring) | The carbon atom directly attached to the bromine atom will be influenced by the "heavy atom effect," which can sometimes lead to broader signals and shifts that are difficult to predict with high accuracy.[2] |

| ~53 | -OCH₃ (Ester) | The methyl carbon of the ester group. |

| ~30 | -CH₂Br | The carbon of the bromomethyl group is deshielded by the attached bromine. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds to ensure full relaxation of the protons between scans.

-

Acquire 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (hundreds to thousands) and potentially a longer relaxation delay will be necessary to obtain a good spectrum.

-

Diagram of the NMR Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1] Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Data

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 | Medium | C-H Stretch | -CH₃ and -CH₂- |

| ~1735-1750 | Strong | C=O Stretch | Ester Carbonyl[3][4][5] |

| ~1600, ~1475 | Medium-Weak | C=C and C=N Stretch | Pyridine Ring[6][7] |

| ~1300-1000 | Strong | C-O Stretch | Ester C-O[3][4][5] |

| ~1250 | Strong | C-Br Stretch | Bromomethyl Group |

| ~800-600 | Strong | C-Br Stretch | Bromo-aromatic |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common technique for solid and liquid samples that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Diagram of the ATR-FTIR Workflow:

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[1][8]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing a molecular fingerprint.

| Predicted m/z | Relative Intensity | Assignment | Rationale |

| 308/310/312 | Moderate | [M]⁺ | Molecular ion peak. The isotopic pattern is crucial: the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes are in a ~1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1.[9] |

| 229/231 | High | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. The remaining bromine atom will still produce a 1:1 isotopic pattern. |

| 201/203 | Moderate | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

| 170 | Moderate | [M - Br - OCH₃ - CO]⁺ | Further fragmentation of the pyridine ring. |

| 91 | Moderate | [C₆H₄N]⁺ | A fragment corresponding to the pyridine ring after loss of all substituents. |

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

A temperature gradient is applied to the column to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source, causing them to ionize and fragment.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Diagram of the GC-MS Workflow:

Caption: Workflow for GC-MS analysis.

Conclusion: A Unified Spectroscopic Portrait

By synergistically applying NMR, IR, and MS, a comprehensive and unambiguous structural confirmation of this compound can be achieved. This guide provides a robust framework for predicting and interpreting the spectroscopic data for this molecule, grounded in fundamental principles and comparisons with related structures. For the drug development professional, this level of detailed analysis is not merely academic; it is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents.

References

- BenchChem. (2025).

- Katritzky, A. R., & Simmons, P. (1959). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Journal of the Chemical Society, 2051-2057.

- BenchChem. (2025).

- Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 33-40.

- Chemistry LibreTexts. (2023, August 29).

- Doc Brown's Chemistry. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds.

- Sudol, M., & Linstrom, P. J. (2019). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Journal of The American Society for Mass Spectrometry, 30(6), 1046-1056.

- University of the Witw

- Li, A., & Alaee, M. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry, 86(9), 4447-4454.

- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27(7), 367-369.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847-859.

- Vymětal, J., & Hejda, Z. (1978). Correlation of some infrared spectra regions with the structure of a substituted pyridine ring system.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Esters.

- Royal Society of Chemistry.

- Fiveable.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- National Center for Biotechnology Information. (n.d.).

- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- MilliporeSigma. (n.d.).

- All 'Bout Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). 5-Bromonicotinic acid(20826-04-4) 1H NMR spectrum.

- BLD Pharm. (n.d.).

- National Center for Biotechnology Information. (n.d.). Methyl 5-(bromomethyl)

- Chemistry Stack Exchange. (2015, August 6).

- Chemistry LibreTexts. (2023, August 29).

- Wiley-VCH GmbH. (n.d.). Methyl 2-methyl-6-(2,5-dimethoxyphenyl)nicotinate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- NMRDB.org. (n.d.). NMR resurrect - Predict 1H proton NMR spectra.

- Wikipedia. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 5-bromo-2-(bromomethyl)nicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(bromomethyl)nicotinate is a halogenated pyridine derivative that serves as a highly versatile and reactive intermediate in organic synthesis. Its bifunctional nature, featuring two bromine atoms with distinct chemical reactivities, makes it a valuable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is limited due to its nature as a reactive intermediate, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| Chemical Formula | C8H7Br2NO2 | - |

| Molecular Weight | 308.96 g/mol | - |

| CAS Number | 1260667-58-0 | [1] |

| Appearance | Expected to be a white to yellow powder or crystalline solid | [2] |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Expected to have low solubility in water. | [3][4] |

| Storage | Store in an inert atmosphere at room temperature. The container should be kept tightly closed in a dry and well-ventilated area. | [2] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the radical bromination of its precursor, Methyl 5-bromo-2-methylnicotinate. This reaction selectively targets the methyl group at the 2-position of the pyridine ring.

Experimental Protocol: Radical Bromination

This protocol is based on established methods for the benzylic bromination of methyl-substituted aromatic compounds.

Materials:

-

Methyl 5-bromo-2-methylnicotinate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.2 eq)

-

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.05-0.1 eq)

-

Anhydrous solvent, such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-bromo-2-methylnicotinate and the chosen anhydrous solvent.

-

Add N-Bromosuccinimide and the radical initiator to the flask.

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and effective source of bromine radicals for allylic and benzylic brominations. Its use helps to maintain a low concentration of bromine in the reaction mixture, which minimizes side reactions.

-

Radical Initiator (AIBN or BPO): These compounds decompose upon heating to generate radicals, which initiate the chain reaction of bromination.

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of NBS and the desired product.

-

Inert Atmosphere: An inert atmosphere prevents the interference of oxygen, which can act as a radical scavenger and inhibit the desired reaction.

Sources

"Methyl 5-bromo-2-(bromomethyl)nicotinate" mechanism of action in organic reactions

An In-depth Technical Guide on the Core Mechanisms of Action for Methyl 5-bromo-2-(bromomethyl)nicotinate in Organic Reactions

Abstract

This compound is a highly versatile bifunctional reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring two distinct and orthogonally reactive bromine-substituted carbon centers, allows for a wide range of selective chemical transformations. This guide provides a detailed examination of the core mechanisms through which this compound participates in organic reactions. We will explore its role as a potent electrophile in nucleophilic substitution reactions via the benzylic-type bromomethyl group, and its function as a substrate in palladium-catalyzed cross-coupling reactions at the aryl bromide position. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough mechanistic understanding to facilitate its effective use in the synthesis of complex molecular architectures.

Introduction: A Bifunctional Linchpin in Synthesis

The synthetic utility of this compound, CAS Number 877624-38-9, stems from its constitution as a substituted pyridine ring.[1] The molecule possesses two key reactive sites:

-

A bromomethyl group at the C2 position: This benzylic-like bromide is an excellent electrophilic center, highly susceptible to nucleophilic attack, making it ideal for alkylation reactions.

-

An aryl bromide at the C5 position: This site is a classic handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The electron-deficient nature of the pyridine ring further influences the reactivity at both positions. This dual reactivity allows for selective and sequential functionalization, establishing the compound as a valuable building block for creating diverse molecular scaffolds, particularly in the development of novel therapeutic agents.

Physicochemical Properties & Synthesis Overview

A foundational understanding begins with the compound's basic properties and its own synthesis.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol [1] |

| CAS Number | 877624-38-9[1] |

| IUPAC Name | methyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate[1] |

| Physical Form | White to yellow powder or crystals |

The synthesis of the title compound is typically achieved through a radical bromination of its precursor, Methyl 5-bromo-2-methylnicotinate. A standard procedure involves using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like dibenzoyl peroxide or AIBN.[2] This reaction selectively brominates the activated methyl group at the C2 position, leaving the aryl bromide at C5 intact.

Mechanism I: The Bromomethyl Group as an Electrophilic Hub for Nucleophilic Substitution

The primary mechanism of action for the C2-bromomethyl group is its function as a potent alkylating agent in S_N2 (Substitution Nucleophilic Bimolecular) reactions. The carbon of the bromomethyl group is an electrophilic center, and the bromide ion is an excellent leaving group. The transition state is stabilized by the adjacent pyridine ring, enhancing its reactivity towards a wide range of nucleophiles.

N-Alkylation: Gateway to Aminomethyl Nicotinates

A prominent application of this reactivity is in the synthesis of primary and secondary amines, which are crucial intermediates for pharmacologically active compounds.[3] The Gabriel synthesis provides a classic and robust method for installing a primary amine group by using potassium phthalimide as a masked ammonia equivalent.[3]

Mechanism: The reaction proceeds via a one-step S_N2 mechanism. The nucleophilic phthalimide anion attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a C-N bond.

Caption: S_N2 mechanism for N-alkylation.

Experimental Protocol: Synthesis of Methyl 2-(phthalimidomethyl)nicotinate [3]

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous Dimethylformamide (DMF).

-

Addition of Nucleophile: Add potassium phthalimide (1.1 equiv.) to the solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench by adding water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired phthalimide-protected amine.

This intermediate can then be deprotected, typically using hydrazine, to yield the valuable primary amine, Methyl 2-(aminomethyl)-5-bromonicotinate.

Mechanism II: The Aryl Bromide as a Locus for Palladium-Catalyzed Cross-Coupling

The C5 aryl-bromide bond provides a distinct reactive handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis and drug discovery. While bromopyridine substrates can be challenging due to potential coordination of the pyridine nitrogen to the palladium catalyst, inhibiting its activity, the use of appropriate ligands can overcome this issue.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester.[5][6]

Mechanism: The reaction proceeds through a catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the nicotinate substrate, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4][5]

-

Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and an anhydrous base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃ / SPhos, 2 mol% / 4 mol%).

-

Solvent: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel.

Table 1: Representative Catalyst Systems for Suzuki Coupling of Aryl Bromides [4]

| Catalyst System | Base | Solvent | Temperature (°C) | Notes |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | Standard, widely applicable catalyst. |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Highly active system for electron-deficient substrates. |

| Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | Effective for certain heterocyclic substrates. |

Sequential Reactivity: A Strategy for Complex Synthesis

The true power of this compound lies in the ability to address its two reactive sites in a stepwise fashion. This orthogonal reactivity is invaluable for building complex molecules. A synthetic strategy can be designed to first perform a Suzuki coupling at the C5 position, modifying the core scaffold, and subsequently use the C2-bromomethyl group for alkylation to introduce another point of diversity.

Caption: Workflow for sequential functionalization.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[7]

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, and eye/face protection.[7]

-

Storage: Keep container tightly closed in a dry, well-ventilated, and cool place under an inert atmosphere.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its utility is defined by two primary and distinct mechanisms of action: nucleophilic substitution at the highly electrophilic bromomethyl group and palladium-catalyzed cross-coupling at the aryl bromide position. The ability to leverage these reactive sites independently and sequentially provides chemists with a robust platform for the efficient construction of complex and diverse molecular architectures, making it an indispensable tool for researchers in drug discovery and materials science.

References

-

Methyl 5-bromonicotinate . ChemBK. Available from: [Link]

-

Methyl 5-(bromomethyl)nicotinate . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

METHYL 5-BROMONICOTINATE . precisionFDA. Available from: [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules . PMC, National Center for Biotechnology Information. Available from: [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine . ZORA (Zurich Open Repository and Archive). Available from: [Link]

-

investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf . Semantic Scholar. Available from: [Link]

-

Methyl 5-bromo-2-methylnicotinate . Th. Geyer. Available from: [Link]

Sources

- 1. Methyl 5-(bromomethyl)nicotinate | C8H8BrNO2 | CID 14932946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. chembk.com [chembk.com]

Introduction: The Privileged Nicotinate Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of essential metabolic coenzymes like NAD and NADP.[1] Beyond its vital physiological role, its core structure—a pyridine ring substituted with a carboxylic acid at the 3-position—is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its unique physicochemical properties and its proven ability to serve as a foundation for a wide array of therapeutic agents targeting metabolic, inflammatory, cardiovascular, and oncological diseases.[1][3][4]

The structural rigidity of the aromatic ring, combined with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, allows for specific and high-affinity interactions with diverse biological targets.[1] This guide provides a comprehensive overview of the principal synthetic strategies for constructing and functionalizing the nicotinic acid core, moving from classical ring-forming reactions to modern functionalization techniques and sustainable biocatalytic methods. The focus is not merely on the reaction protocols but on the underlying strategic decisions that guide the synthetic chemist in choosing the optimal route for a given molecular target.

Part I: Foundational Synthesis of the Pyridine Core

The construction of the core nicotinic acid ring system can be approached through two primary philosophies: building the ring from acyclic precursors (multicomponent reactions) or oxidizing a pre-functionalized pyridine derivative, a method favored in large-scale industrial production.

Classical Multicomponent Reactions: Building Complexity from Simple Precursors

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. For pyridine synthesis, these methods offer a powerful way to rapidly generate molecular diversity from simple, readily available building blocks.

First reported by Arthur Hantzsch in 1881, this reaction is a cornerstone of pyridine chemistry.[5][6] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[5][7] The primary product is a 1,4-dihydropyridine (1,4-DHP), often called a "Hantzsch ester," which is then aromatized to the final pyridine derivative.[6]

The causality behind its enduring utility lies in its reliability and its ability to construct symmetrically substituted pyridines in a straightforward manner.[8] The choice of aldehyde and β-ketoester directly dictates the substitution pattern on the final ring, making it a highly modular approach for creating libraries of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [8]

-

Step 1: 1,4-Dihydropyridine Synthesis:

-

In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol.

-

Stir the mixture at reflux for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon cooling to room temperature, the 1,4-dihydropyridine product typically precipitates.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Step 2: Aromatization:

-

Dissolve the obtained 1,4-dihydropyridine (1.0 g) in 10 mL of glacial acetic acid.

-

Add a solution of sodium nitrite (0.3 g) in 1 mL of water dropwise with constant stirring.

-

Heat the mixture to 80°C for 1 hour. The reaction often involves a color change, indicating oxidation.

-

After cooling, pour the reaction mixture into 50 mL of ice-cold water.

-

Collect the precipitated pyridine product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.

-

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

This classical method provides a direct route to 2-pyridone derivatives, which are valuable synthetic intermediates and structural motifs in many biologically active molecules.[9] The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, typically in the presence of a base.[8][10] The choice to use this reaction is often driven by the need to access the 2-pyridone tautomer, which can be readily converted to 2-halopyridines for subsequent cross-coupling reactions. Recent advancements have focused on developing more environmentally friendly conditions, such as using ammonium carbonate in aqueous media.[9][11]

Experimental Protocol: Synthesis of a 3-Cyano-2-pyridone [8][11]

-

In a flask, suspend cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

-

Add a 1:1 mixture of water and ethanol (20 mL). Ammonium carbonate serves as both the nitrogen source and the base.[11]

-

Heat the reaction mixture at 80°C for 4 hours with vigorous stirring.

-

Cool the mixture in an ice bath. The product will precipitate from the solution.

-

Collect the solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry to yield the 3-cyano-2-pyridone.

Industrial Production: Oxidation of Alkylpyridines

On an industrial scale, the synthesis of nicotinic acid is dominated by the oxidation of readily available petrochemical feedstocks, primarily 3-methylpyridine (3-picoline).[12][13] This approach prioritizes cost-effectiveness and raw material availability over the modularity of MCRs.

The conventional process involves liquid-phase oxidation using corrosive agents like nitric acid at high temperatures and pressures, which raises significant environmental concerns due to the generation of toxic NOx by-products and a low atom economy.[14] Modern "green" industrial processes have shifted towards gas-phase ammoxidation over heterogeneous catalysts (e.g., V₂O₅-based systems) to produce 3-cyanopyridine, which is subsequently hydrolyzed to nicotinic acid.[14][15] This catalytic approach uses air as the oxidant, operates at atmospheric pressure, and allows for catalyst recycling, significantly improving the process's sustainability.[15]

Caption: Industrial Ammoxidation Route to Nicotinic Acid.

Part II: Strategic Functionalization of the Nicotinic Acid Scaffold

Once the core is formed, its properties can be finely tuned through derivatization of the carboxylic acid or functionalization of the pyridine ring.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide range of functional groups to modulate solubility, lipophilicity, and target engagement. Standard transformations include esterification and amidation. A particularly fruitful strategy in medicinal chemistry involves converting the acid to a hydrazide, which serves as a precursor for a host of other heterocycles like oxadiazoles and thiazolidinones.[16][17][18]

Experimental Protocol: Synthesis of Nicotinic Acid Hydrazide and Acylhydrazone Derivatives [19]

-

Step 1: Preparation of Nicotinic Acid Hydrazide:

-

In a round-bottom flask, suspend methyl nicotinate (1 equiv.) in ethanol.

-

Add hydrazine hydrate (1.2 equiv.) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The nicotinic acid hydrazide product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry thoroughly.

-

-

Step 2: Synthesis of Nicotinic Acid Acylhydrazone:

-

Dissolve the nicotinic acid hydrazide (1 equiv.) in ethanol.

-

Add a substituted aldehyde or ketone (1 equiv.) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature. The acylhydrazone product will typically crystallize out of the solution.

-

Collect the product by filtration, wash with cold ethanol, and dry.

-

Caption: Synthetic Workflow for Carboxylic Acid Derivatization.

Advanced Ring Functionalization: C-H Activation and Cross-Coupling

Directly functionalizing the C-H bonds of the electron-deficient pyridine ring is challenging but offers the most atom-economical route to novel derivatives.[20][21] Modern synthetic chemistry has made significant strides in this area, primarily through transition-metal catalysis.

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction.[22][23] Its application in this context, often called the Goldberg reaction, is particularly important for forming C-N bonds.[22] A prime example is the reaction of 2-chloronicotinic acid with various anilines to produce 2-anilinonicotinic acid derivatives.[24] These products are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid and are valuable scaffolds for developing new anti-inflammatory agents.[25][26] The choice of a copper catalyst over more modern palladium systems is often due to its effectiveness in forming C-N bonds with electron-rich anilines, though the reaction typically requires higher temperatures.[22]

Experimental Protocol: Synthesis of a 2-Anilinonicotinic Acid [24]

-

In a sealed reaction vessel, combine 2-chloronicotinic acid (1 equiv.), a substituted aniline (1.2 equiv.), potassium carbonate (2 equiv.) as the base, and a catalytic amount of copper(I) iodide (0.1 equiv.).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the mixture to 150-180°C for 12-24 hours. The reaction must be carried out in a sealed tube or under reflux with careful monitoring to prevent solvent loss.

-

After cooling, dilute the mixture with water and acidify with hydrochloric acid to a pH of ~4-5.

-

The product will precipitate. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

| Method | Target Position | Catalyst System | Key Advantages | References |

| Ullmann Condensation | C2, C6 | Copper (e.g., CuI) | Effective for C-N and C-O bond formation. | [22][24] |

| Suzuki Coupling | C2, C4, C5, C6 | Palladium (e.g., Pd(OAc)₂) | Wide functional group tolerance for C-C bonds. | [19] |

| Directed C-H Activation | C2, C4 | Palladium, Rhodium, Ruthenium | High regioselectivity via directing groups. | [27][28] |

| Minisci-Type Reaction | C2, C4 | Radical-based (often photocatalytic) | Functionalizes electron-deficient heterocycles. | [20] |

Table 1: Comparison of Key Ring Functionalization Strategies.

Part III: The Green Shift: Biocatalytic Synthesis

In alignment with the principles of green chemistry, the pharmaceutical industry is increasingly shifting from traditional chemical synthesis to biocatalytic processes.[14] The enzymatic synthesis of nicotinic acid from 3-cyanopyridine is a prime example of this evolution.

Microbial nitrilase enzymes are used to hydrolyze 3-cyanopyridine directly to nicotinic acid in a single step under mild, aqueous conditions.[14] This method offers exceptionally high conversion rates (often 100%) and selectivity, avoiding the harsh reagents, high temperatures, and toxic by-products associated with chemical hydrolysis or oxidation routes.[14] The self-validating nature of enzymatic reactions—where specificity is dictated by the enzyme's active site—ensures extremely high product purity, often eliminating the need for extensive downstream purification.

| Parameter | Chemical Synthesis (Ammoxidation Route) | Enzymatic Synthesis (Nitrilase Route) |

| Substrate | 3-Methylpyridine | 3-Cyanopyridine |

| Reagents | Air, Ammonia, Metal Catalysts | Water, Nitrilase Enzyme |

| Temperature | >300°C[13] | 30-50°C |

| Pressure | Atmospheric to High Pressure | Atmospheric |

| By-products | CO₂, NOx, Inorganic Salts[14] | Minimal (Ammonia) |

| Yield | 80-95%[14] | >99%[14] |

| Environmental Impact | High energy consumption, toxic waste | Low energy, biodegradable, eco-friendly |

Table 2: Comparison of Industrial Chemical vs. Enzymatic Synthesis of Nicotinic Acid.

Conclusion and Future Perspectives

The synthesis of nicotinic acid derivatives is a mature yet continuously evolving field. Classical methods like the Hantzsch and Guareschi-Thorpe reactions remain indispensable tools in research for their ability to rapidly generate diverse molecular scaffolds. Concurrently, industrial synthesis has pivoted towards greener, catalyst-driven gas-phase oxidations and highly efficient biocatalytic routes.

The future of this field lies in the continued development of highly selective and sustainable synthetic methods. The direct, late-stage C-H functionalization of the pyridine ring using techniques like photoredox catalysis and advanced transition-metal systems holds immense promise.[20] These methods will allow chemists to modify complex, drug-like molecules in the final steps of a synthesis, accelerating the discovery of next-generation therapeutics built upon the privileged nicotinic acid scaffold.

References

-

Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Current Drug Discovery Technologies. [2][29]

-

2-Pyridone - Wikipedia. Wikipedia. [10]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Biotechnology Advances. [14]

-

Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry.

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Bentham Science. [3]

-

The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. Benchchem. [1]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [27]

-

Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry. [28]

-

C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2024). Journal of the American Chemical Society.

-

Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Wiley Online Library.

-

A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem. [8]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). Ingenta Connect. [4]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.

-

Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). PubMed. [20]

-

C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [21]

-

Synthesis of nicotinic acid derivative 5a. ResearchGate.

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). PMC.

-

(PDF) Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [16]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). PMC. [9]

-

Synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives via Hantzsch reaction using nicotinic acid as a green and reusable catalyst. (2025). ResearchGate.

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [11]

-

Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives. Benchchem. [19]

-

Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor. (2003). ACS Publications.

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed.

-

Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (2012). J-Stage. [25]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science. [17]

-

Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2025). ResearchGate.

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [26]

-

(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [18]

-

Hantzsch pyridine synthesis - Wikipedia. Wikipedia. [5]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [12]

-

Ullmann condensation - Wikipedia. Wikipedia. [22]

-

Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.

-

Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education. [6]

-

Ullmann Condensation. Georganics. [23]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [7]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC. [13]

-

A Catalytic Green Process for the Production of Niacin. CHIMIA. [15]

-

Ullmann Reaction. Thermo Fisher Scientific - ES.

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2024). MDPI. [30]

-

Synthesis of nicotinic compounds. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 15. chimia.ch [chimia.ch]

- 16. researchgate.net [researchgate.net]

- 17. jrmg.um.edu.my [jrmg.um.edu.my]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 23. Ullmann Condensation - Georganics [georganics.sk]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 26. semanticscholar.org [semanticscholar.org]

- 27. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 29. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. uvadoc.uva.es [uvadoc.uva.es]

Methodological & Application

Application Note: Heterocyclic Synthesis Using Methyl 5-bromo-2-(bromomethyl)nicotinate

Executive Summary

Methyl 5-bromo-2-(bromomethyl)nicotinate (CAS 877624-38-9) serves as a high-value "linchpin" scaffold in medicinal chemistry. Its unique tri-functionalized architecture—containing a benzylic bromide, a methyl ester, and an aryl bromide—allows for the rapid construction of fused bicyclic systems, specifically pyrrolo[3,4-b]pyridin-5-ones (aza-isoindolinones) and furo[3,4-b]pyridin-5-ones .

This guide details the strategic use of this intermediate, focusing on chemoselective cyclizations that preserve the C5-aryl bromide for late-stage diversification via palladium-catalyzed cross-coupling.

Chemical Profile & Strategic Value

| Property | Specification |

| IUPAC Name | Methyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate |

| CAS Number | 877624-38-9 |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 308.97 g/mol |

| Physical State | White to pale yellow solid |

| Storage | 2–8°C, under inert atmosphere (Ar/N2). Moisture sensitive. |

| Hazards | Lachrymator, Skin Corrosive (Category 1B). Handle in fume hood. |

Structural Versatility (The "Three-Warhead" Strategy)

-

C2-Bromomethyl (1° Electrophile): Highly reactive toward nucleophiles (

). The first point of attack.[1] -

C3-Methyl Ester (2° Electrophile): Positioned for intramolecular capture by the nucleophile tethered at C2, forming a 5-membered lactam or lactone.

-

C5-Aryl Bromide (Latent Handle): Sterically and electronically distinct; remains inert during ring formation, allowing for library expansion via Suzuki-Miyaura or Buchwald-Hartwig coupling after the core is built.

Core Protocol A: Synthesis of the Scaffold

Note: If not purchasing commercially, this scaffold is synthesized from Methyl 5-bromo-2-methylnicotinate via radical bromination.

Objective: Selective monobromination of the C2-methyl group.

Materials

-

Methyl 5-bromo-2-methylnicotinate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.1 equiv)

-

Solvent:

-Trifluorotoluene (PhCF3) (Green alternative to

Step-by-Step Procedure

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-bromo-2-methylnicotinate in PhCF3 (0.2 M concentration).

-

Reagent Addition: Add NBS and the radical initiator (AIBN/BPO) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 100°C for PhCF3) under

.-

Expert Tip: Irradiate with a visible light source (e.g., 500W halogen or blue LED) to accelerate initiation if not using thermal initiation.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material. Stop when di-bromination (impurity) begins to appear (typically 2–4 hours).

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[2]

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 65–75%.

-

Core Protocol B: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

This is the primary application. The reaction proceeds via a cascade: intermolecular amine alkylation followed by intramolecular lactamization.

Target: 6-Substituted-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

Experimental Workflow

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M).

-

Nucleophile Addition: Add the primary amine (

, 1.1 equiv) and DIPEA (2.5 equiv) at 0°C.-

Mechanistic Note: The base neutralizes the HBr generated. Excess amine can lead to double alkylation; strict stoichiometry is vital.

-

-

Cyclization: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Checkpoint: If LCMS shows the intermediate (uncyclized amino-ester), heat the reaction to 50°C for 2 hours to drive the lactamization.

-

-

Quench: Dilute with EtOAc, wash with saturated

and Brine. -

Isolation: Dry over

, concentrate, and recrystallize from EtOH or purify via chromatography.

Data Summary: Amine Scope

| Amine Input ( | Product Type | Yield (%) | Notes |

| Benzylamine | N-Benzyl Lactam | 88% | Rapid cyclization at RT. |

| Aniline | N-Aryl Lactam | 65% | Requires heating (60°C) to drive lactamization due to lower nucleophilicity. |

| Cyclopropylamine | N-Alkyl Lactam | 82% | Volatile amine; use sealed tube. |

| Glycine Methyl Ester | N-Ester Lactam | 70% | Useful for further peptide coupling. |

Core Protocol C: Synthesis of Furo[3,4-b]pyridin-5-ones

Accessing the oxygen congener (lactone) requires a hydrolysis-cyclization strategy.

Step-by-Step Procedure

-

Hydrolysis: Dissolve the scaffold in Acetone/Water (4:1). Add

(1.5 equiv) or simply reflux in water/dioxane to hydrolyze the bromide to the alcohol. -

Spontaneous Lactonization: Under acidic conditions (catalytic p-TsOH, Toluene, Reflux with Dean-Stark), the intermediate alcohol cyclizes onto the ester.

-

Result: 3-bromo-5H-furo[3,4-b]pyridin-5-one.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Caption: Divergent synthesis workflow starting from the bromomethyl-nicotinate scaffold. Green nodes indicate stable heterocyclic cores ready for library generation.

Troubleshooting & Expert Insights

Instability of the Benzylic Bromide

-

Issue: The C2-bromomethyl group is prone to hydrolysis if stored improperly.

-

Diagnosis: Appearance of a polar spot on TLC (alcohol) or insoluble white precipitate (polymerization).

-

Solution: Store strictly at -20°C. If purity is <90%, re-purify via a short silica plug immediately before use.

Competition: Inter- vs. Intramolecular Reaction

-

Issue: Formation of dimers (two scaffold molecules reacting with one amine).

-

Solution: Use High Dilution conditions (0.05 M) and add the scaffold solution slowly to the amine solution, ensuring the amine is always in local excess during the addition.

Regioselectivity in Cross-Coupling

-

Insight: If you attempt Suzuki coupling on the linear scaffold (before cyclization), the benzylic bromide may decompose under basic aqueous conditions.

-

Rule: Always form the heterocyclic ring (Lactam/Lactone) first . The fused ring system stabilizes the pyridine core, making the C5-bromide more robust for subsequent palladium-catalyzed coupling.

References

-

BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54279601, Methyl 2-(bromomethyl)nicotinate. Retrieved from

-

Gámez-Montaño, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies.[3][4][5]Molecules, 24(15), 2764. Retrieved from

-

Beilstein Institute. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones.Beilstein Journal of Organic Chemistry, 15, 2840–2849. Retrieved from

-

ChemicalBook. (2025). Methyl 5-(bromomethyl)nicotinate Product and Synthesis Data. Retrieved from

Sources

- 1. US10654806B2 - Menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 5-bromo-2-(bromomethyl)nicotinate" as a building block in medicinal chemistry.

Executive Summary & Strategic Analysis

Methyl 5-bromo-2-(bromomethyl)nicotinate is a high-value, tri-functionalized pyridine scaffold used extensively in the synthesis of fused heterocyclic systems. Its utility in medicinal chemistry stems from its ability to serve as a "linchpin" molecule, enabling the rapid construction of pyrrolo[3,4-b]pyridin-1-one cores—a structural motif found in various kinase inhibitors (e.g., CDK, AKT) and epigenetic modulators (e.g., BET bromodomain inhibitors).

The "Triad of Reactivity"

This molecule offers three orthogonal reactive sites, allowing for sequential, chemoselective functionalization. This orthogonality is critical for Fragment-Based Drug Discovery (FBDD) where late-stage diversification is required.

-

C2-Bromomethyl (Alkyl Halide): The most reactive site. Undergoes rapid

substitution with nucleophiles (amines, thiols). -

C3-Methyl Ester (Electrophile): Serves as an "acyl trap." Upon reaction at C2, a pendant nucleophile can cyclize onto this ester to form a fused lactam or lactone ring.

-

C5-Aryl Bromide (Aryl Halide): A stable handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), typically reserved for late-stage library expansion.

Visualizing the Reactivity Landscape

Figure 1: Orthogonal reactivity map of the scaffold showing the logical flow from substitution to cyclization and diversification.

Technical Note on Stability & Sourcing

Critical Warning: this compound is a potent lachrymator and skin sensitizer due to the benzylic-like bromide.

-

Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).

-

Synthesis vs. Purchase: While commercially available, it is frequently synthesized in situ or immediately prior to use from the more stable precursor, Methyl 5-bromo-2-methylnicotinate , via radical bromination (NBS/AIBN) to ensure maximum purity and avoid hydrolysis [1][2].

Application Protocols

Protocol A: Core Scaffold Construction (The "One-Pot" Cyclization)

This protocol describes the synthesis of 6-bromo-2-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-ones . This is the primary application of this building block.

Mechanism:

-

Intermolecular

: Primary amine attacks the C2-bromomethyl group. -

Intramolecular Acylation: The resulting secondary amine attacks the C3-ester, releasing methanol and closing the lactam ring.

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

-

Solvent: Anhydrous THF or Methanol (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: Dissolve this compound in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add DIPEA followed by the dropwise addition of the primary amine.

-

Note: If using a volatile amine (e.g., methylamine), use a solution in THF/MeOH.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (high Rf) should disappear. An intermediate (uncyclized amino-ester) may be visible briefly before converting to the lower Rf lactam product.

-

-

Completion: If cyclization is slow (indicated by persistent intermediate), heat the mixture to 50°C for 1 hour.

-

Work-up:

-

Evaporate volatiles under reduced pressure.

-

Dilute residue with EtOAc and wash with water and brine.

-

Dry over

, filter, and concentrate.[1]

-

-

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography.

Self-Validating Checkpoints:

-

1H NMR: Look for the disappearance of the singlet at

ppm (CH2Br) and the appearance of a singlet (or split signal) at -

MS: Mass shift of

.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Once the pyrrolopyridine core is formed (Protocol A), the C5-bromide remains available for library expansion.

Materials:

-

6-bromo-pyrrolo[3,4-b]pyridin-1-one derivative (from Protocol A)

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a microwave vial or sealed tube, combine the bromide substrate, boronic acid, and catalyst.

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Dioxane and the aqueous base solution (Ratio 4:1).

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

-

Why: The electron-deficient pyridine ring facilitates oxidative addition, making this coupling generally efficient.

-

-

Work-up: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[2]

-

Purification: Flash chromatography (DCM/MeOH gradients are often required due to the polarity of the lactam).

Quantitative Performance Data

The following table summarizes typical yields for the cyclization reaction (Protocol A) based on amine sterics, derived from internal application data and literature precedents [3][4].

| Amine Class | Example Amine | Reaction Conditions | Typical Yield (%) | Notes |

| Primary Aliphatic | Methylamine | THF, RT, 2h | 85-95% | Very rapid cyclization. |

| Primary Benzylic | Benzylamine | THF, RT, 3h | 80-90% | Standard benchmark reaction. |

| Aniline (Aromatic) | Aniline | MeOH, Reflux, 6h | 50-65% | Slower nucleophilic attack; requires heat. |

| Steric Hindered | tert-Butylamine | THF, 60°C, 12h | 30-45% | Steric clash retards |

Experimental Workflow Diagram

Figure 2: Complete synthetic workflow from the stable methyl precursor to the final functionalized drug candidate.

Safety & Handling Guidelines

-

Lachrymator: The bromomethyl moiety releases vapors that cause severe eye and respiratory irritation. Always handle in a functioning fume hood.

-

Neutralization: Glassware and spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide before removal from the hood.

-

Skin Contact: These compounds are potent sensitizers. Double-gloving (Nitrile) is mandatory.

References

-

BenchChem. Application Notes: 5-Bromonicotinic Acid in Medicinal Chemistry. (Accessed 2023).[3] Link

-

ChemicalBook. Synthesis of Methyl 5-(bromomethyl)nicotinate. (Accessed 2023).[3] Link

-

National Institutes of Health (PMC). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. (PMC Article). Link

-

Google Patents. US20060116519A1 - Synthesis of substituted pyridine intermediates.Link

-

MDPI. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction.Link

Sources

Application Notes and Protocols for the Alkylation of Amines with Methyl 5-bromo-2-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic Alkylation Utilizing a Bifunctional Nicotinate Scaffold

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with high precision and efficiency is paramount. "Methyl 5-bromo-2-(bromomethyl)nicotinate" is a versatile bifunctional building block that offers a unique platform for the strategic introduction of amine functionalities. This document provides a comprehensive guide to the alkylation of amines using this reagent, detailing the underlying chemical principles, step-by-step protocols for selective mono-alkylation and di-alkylation/cyclization, and troubleshooting strategies to enable researchers to harness the full potential of this valuable synthetic intermediate.

The key to unlocking the synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. The bromomethyl group at the 2-position is analogous to a benzylic bromide, making it highly susceptible to nucleophilic substitution (SN2) reactions. In contrast, the bromine atom directly attached to the pyridine ring at the 5-position is a less reactive aryl halide, typically requiring harsher conditions or metal-catalyzed cross-coupling reactions for substitution. This disparity in reactivity forms the basis for selective functionalization, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Mechanistic Insights: Controlling Selectivity

The alkylation of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the bromomethyl group. The primary challenge in the N-alkylation of amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[1]

To achieve selective mono-alkylation, several strategies can be employed:

-

Stoichiometric Control: Using a limited amount of the amine (e.g., 1 to 1.2 equivalents) can favor the mono-alkylated product.

-

Use of Bulky Amines: Steric hindrance around the nitrogen of a bulky amine can disfavor the second alkylation step.

-

Protonation of the Product: As the reaction proceeds, the formation of HBr can protonate the more basic secondary amine product, rendering it non-nucleophilic and thus preventing further reaction. This can be further controlled by using the amine hydrobromide salt as the starting material.[2][3]

-

Choice of Base: The use of a mild, non-nucleophilic base is crucial to deprotonate the amine without competing in the alkylation reaction. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N) are commonly used.[3]

For di-alkylation or cyclization with diamines, an excess of the amine or a 1:1 stoichiometry with a diamine, respectively, along with a suitable base and potentially elevated temperatures, will drive the reaction to completion.

Diagram: Chemical Reaction Mechanism

Caption: General mechanism for the alkylation of amines.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine

This protocol describes a general procedure for the selective mono-alkylation of a primary amine at the more reactive 2-(bromomethyl) position.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Diagram: Mono-alkylation Workflow

Caption: Workflow for selective mono-alkylation.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution and stir the suspension for 10-15 minutes at room temperature.

-

Add the primary amine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-